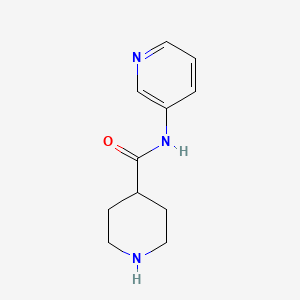
Ácido 5-fenil-4,5-dihidro-1,2-oxazol-3-carboxílico
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid consists of a five-membered aromatic ring containing one nitrogen and one oxygen atom .Chemical Reactions Analysis
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.19 g/mol. It is a powder at room temperature and has a melting point of 102-104 degrees Celsius .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de oxazol, incluido PHOXA, han demostrado poseer una actividad antimicrobiana significativa . Por ejemplo, se sintetizó una serie de 2-[2-(2,6-dicloro-fenilamino)-fenil metil]-3-{4-[(fenil sustituido) amino]-1,3-oxazol-2-il-}quinazolin-4(3H)onas y se examinó su potencial antibacteriano contra diversas cepas bacterianas .
Actividad Anticancerígena
También se ha informado que los derivados de oxazol poseen propiedades anticancerígenas . El patrón de sustitución en los derivados de oxazol juega un papel fundamental en la delimitación de las actividades biológicas .
Actividad Antituberculosa
Los derivados de oxazol han mostrado potencial como agentes antituberculosos . Esto sugiere que PHOXA también podría explorarse por su actividad antituberculosa.
Actividad Antiinflamatoria
Se ha encontrado que los derivados de oxazol exhiben actividad antiinflamatoria . Esto indica que PHOXA podría utilizarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad Antidiabética
Los derivados de oxazol han demostrado propiedades antidiabéticas . Esto sugiere que PHOXA podría utilizarse potencialmente en el manejo de la diabetes.
Actividad Antiobesa
Los derivados de oxazol han mostrado potencial como agentes antiobesos . Esto indica que PHOXA podría utilizarse potencialmente en el tratamiento de la obesidad.
Actividad Antioxidante
Se ha encontrado que los derivados de oxazol poseen propiedades antioxidantes . Esto sugiere que PHOXA podría utilizarse potencialmente como antioxidante.
Síntesis de Otros Derivados Heterocíclicos
PHOXA se puede utilizar como intermedio en la síntesis de otros derivados heterocíclicos . Por ejemplo, se desarrolló un enfoque simple y eficiente para la síntesis de derivados heterocíclicos dihidro-5-(4,5-dihidro-3-metil-5-oxo-1-fenil-1H-pirazol) mediante una reacción de condensación de Knoevenagel seguida de una adición de Michael utilizando L-prolina como catalizador .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of detailed studies . Oxazoles, in general, can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Oxazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODIKIAQUNGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517597 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10313-27-6 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)







